molecular formula C10H12N2O5S2 B8597177 2-[(Dimethylsulfamoyl)methyl]benzene-1-sulfonyl isocyanate CAS No. 81630-15-1

2-[(Dimethylsulfamoyl)methyl]benzene-1-sulfonyl isocyanate

Cat. No. B8597177
CAS RN: 81630-15-1
M. Wt: 304.3 g/mol
InChI Key: MDZJMTHQDJXGLO-UHFFFAOYSA-N
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Patent
US04397679

Procedure details

A solution of 14.0 g of the product of Example 4, 5.0 g of n-butyl isocyanate and 0.1 g of DABCO in 90 ml of mixed xylenes was heated to 136°. To this solution was added 3.6 ml of liquid phosgene over a 2 hour period to maintain the temperature between 125° and 136°. The temperature was kept at 130° for 1/2 hour after the addition. The solution was cooled, and filtered under a nitrogen atmosphere and concentrated at 60°-70° in vacuo to give 16.0 g of crude 2-[(dimethylamino)sulfonylmethyl]benzenesulfonyl isocyanate as a moisture sensitive oil. An infrared peak at 2200 cm-1 confirmed the presence of the --SO2NCO group.
Name
product
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
[Compound]
Name
liquid
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[S:3]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13]([NH2:16])(=[O:15])=[O:14])(=[O:5])=[O:4].C(N=[C:23]=[O:24])CCC.C(Cl)(Cl)=O>C1N2CCN(CC2)C1>[CH3:1][N:2]([CH3:17])[S:3]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13]([N:16]=[C:23]=[O:24])(=[O:15])=[O:14])(=[O:5])=[O:4]

Inputs

Step One
Name
product
Quantity
14 g
Type
reactant
Smiles
CN(S(=O)(=O)CC1=C(C=CC=C1)S(=O)(=O)N)C
Name
Quantity
5 g
Type
reactant
Smiles
C(CCC)N=C=O
Name
xylenes
Quantity
90 mL
Type
solvent
Smiles
Name
Quantity
0.1 g
Type
catalyst
Smiles
C1CN2CCN1CC2
Step Two
Name
liquid
Quantity
3.6 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature between 125° and 136°
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered under a nitrogen atmosphere
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 60°-70° in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN(S(=O)(=O)CC1=C(C=CC=C1)S(=O)(=O)N=C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.